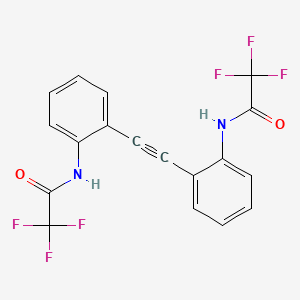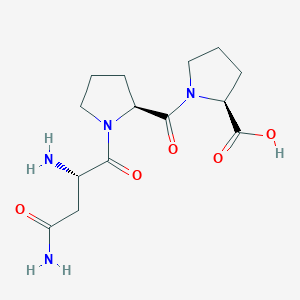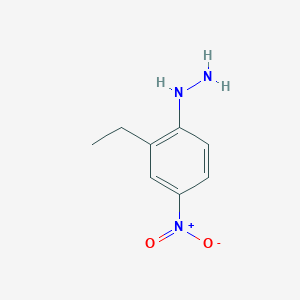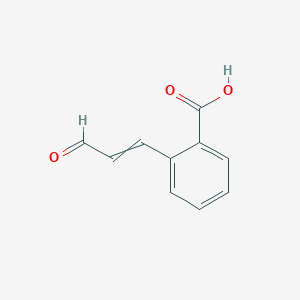
Acetamide, N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, triple bonds, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of aromatic amines with ethynyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the ethynediyl linkage. The trifluoromethyl groups are introduced through reactions with trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls is essential to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2,2,2-trifluoro-: A simpler analog with fewer aromatic rings and no ethynediyl linkage.
N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains similar trifluoromethyl groups but differs in the connecting structure.
Propiedades
Número CAS |
397314-26-0 |
|---|---|
Fórmula molecular |
C18H10F6N2O2 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-[2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C18H10F6N2O2/c19-17(20,21)15(27)25-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)26-16(28)18(22,23)24/h1-8H,(H,25,27)(H,26,28) |
Clave InChI |
VEZAPUAQHDAMBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)




![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)


![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)

![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
